![molecular formula C24H22N4O5S3 B11688096 Ethyl 2-[({2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenyl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11688096.png)
Ethyl 2-[({2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenyl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 2-[2-(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)BENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that incorporates several functional groups, including benzothiadiazole, sulfonamide, benzamide, and benzothiophene
Preparation Methods
The synthesis of ETHYL 2-[2-(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)BENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. The preparation typically starts with the synthesis of the benzothiadiazole core, which can be achieved by reacting o-phenylenediamine with thionyl chloride in pyridine . The resulting benzothiadiazole is then subjected to further functionalization to introduce the sulfonamide and benzamide groups. The final step involves the cyclization to form the benzothiophene ring and the esterification to introduce the ethyl carboxylate group.
Chemical Reactions Analysis
ETHYL 2-[2-(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)BENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and benzamide groups, using reagents like sodium methoxide or potassium tert-butoxide.
Cyclization: The formation of the benzothiophene ring involves intramolecular cyclization, which can be facilitated by heating or using catalysts.
Scientific Research Applications
ETHYL 2-[2-(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)BENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The sulfonamide and benzamide groups are known for their biological activity, making this compound a potential candidate for drug development and therapeutic applications.
Materials Science: The compound can be used in the development of new materials with unique electronic and photophysical properties, which are useful in various technological applications.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)BENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The benzothiadiazole core acts as an electron acceptor, facilitating charge transfer processes in organic electronic devices . The sulfonamide and benzamide groups can interact with biological targets, potentially inhibiting enzymes or receptors involved in disease pathways.
Comparison with Similar Compounds
ETHYL 2-[2-(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)BENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other benzothiadiazole derivatives, such as:
2,1,3-Benzothiadiazole: A simpler compound with similar electronic properties but lacking the additional functional groups present in the target compound.
4,7-Dibromo-2,1,3-benzothiadiazole: A derivative used as a building block in the synthesis of larger molecules and conductive polymers.
Carbazole-containing benzothiadiazole derivatives: Known for their luminescent properties and high quantum efficiency.
Properties
Molecular Formula |
C24H22N4O5S3 |
---|---|
Molecular Weight |
542.7 g/mol |
IUPAC Name |
ethyl 2-[[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C24H22N4O5S3/c1-2-33-24(30)20-15-9-4-6-12-18(15)34-23(20)25-22(29)14-8-3-5-10-16(14)28-36(31,32)19-13-7-11-17-21(19)27-35-26-17/h3,5,7-8,10-11,13,28H,2,4,6,9,12H2,1H3,(H,25,29) |
InChI Key |
FFXFXPNGWOVRAL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=CC5=NSN=C54 |
Origin of Product |
United States |
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